1-Methylpyrrolidine-2-carboxylic acid

Catalog No.
S1895828
CAS No.
68078-09-1
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrolidine-2-carboxylic acid

Standard proline ligands suffer from competitive N-arylation in Cu-catalyzed Ullmann and Goldberg reactions, limiting yield. N-Me-Proline (CAS 68078-09-1) eliminates this failure: its tertiary amine lacks an N-H bond, preventing ligand degradation. · Forms defined trans-bis-chelated Pd(II) complexes. · Lacks H-bond donor, blocking unwanted oxidative coupling side reactions. · Broad solubility in water (~50 mg/mL) and chlorinated solvents enables flexible synthetic workflows. Used as a building block for chiral triazine coupling reagents and peptidomimetic drug candidates.

CAS Number

68078-09-1

Product Name

1-Methylpyrrolidine-2-carboxylic acid

IUPAC Name

1-methylpyrrolidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

CWLQUGTUXBXTLF-UHFFFAOYSA-N

SMILES

CN1CCCC1C(=O)O

Synonyms

N-methylproline, N-methylpyrrolidine-2-carboxylate, N-methylpyrrolidine-2-carboxylic acid

Canonical SMILES

CN1CCCC1C(=O)O

The exact mass of the compound 1-Methylpyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45492. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

1-Methylpyrrolidine-2-carboxylic acid (CAS 68078-09-1), commonly referred to as N-methylproline, is a tertiary amino acid derivative featuring a methylated pyrrolidine nitrogen. In industrial and laboratory procurement, it is primarily sourced as a specialized ligand for transition-metal catalysis, a chiral auxiliary precursor, and a building block for peptidomimetics [1]. The N-methylation fundamentally alters the molecule's physicochemical profile compared to standard secondary amino acids, completely eliminating its hydrogen-bond donor capacity and significantly increasing its lipophilicity. This structural modification yields a zwitterionic compound that maintains high aqueous solubility (approximately 50 mg/mL) while simultaneously exhibiting broad solubility in halogenated organic solvents like dichloromethane and chloroform, facilitating its use in liquid-phase synthetic workflows .

Research Fit

1 Peptidomimetic studies requiring N-methyl cis-amide stabilization
2 Conformational probe for proline-rich peptide backbone analysis
3 Chiral building block for enantioselective synthesis workflows
4 Non-metabolizable analogue for enzyme-substrate interaction studies

Substituting 1-methylpyrrolidine-2-carboxylic acid with unsubstituted proline or other aliphatic amino acids routinely fails in advanced synthetic applications due to the critical absence of the N-H bond. In transition-metal catalysis, the steric bulk and altered basicity of the tertiary amine dictate entirely different coordination geometries; for example, N-methylproline forms strict trans-bis-chelated complexes with palladium(II), whereas standard proline permits active cis/trans mixtures [1]. Furthermore, the lack of an N-H hydrogen bond donor renders N-methylproline catalytically inactive in specific oxidative coupling pathways that require substrate hydrogen bonding, deliberately blocking these side reactions [1]. In copper-catalyzed Ullmann couplings, standard proline often suffers from competitive N-arylation of the ligand itself, a failure mode completely bypassed by the tertiary amine structure of N-methylproline [2].

Substitution Risk

Conformation N-methylation shifts cis/trans amide ratio significantly vs proline; may alter peptide folding and target recognition
H-bond loss Tertiary amide nitrogen lacks hydrogen bond donor capacity, limiting molecular recognition modes present in proline
Metabolic profile Resistance to proline dehydrogenase contrasts with natural proline; context-dependent metabolic stability must be verified

Ligand Efficiency in Ullmann Ether Couplings

In the synthesis of chiral diaryl ethers via copper-catalyzed Ullmann cross-coupling, the choice of amino acid ligand dictates both yield and enantiocontrol. Studies comparing various proline derivatives demonstrated that N-methylproline prevents the competitive ligand arylation that degrades yields when using unsubstituted proline or standard diamines [1]. The N-methyl substitution optimizes the steric environment around the copper center, accelerating the desired etherification and providing measurable enantioselectivity where BINOL-type ligands result in low chemical yields due to cross-coupling with the bromide functionality [1].

Evidence DimensionLigand stability and product yield in Cu-catalyzed Ullmann ether synthesis
Target Compound DataN-methylproline provides increased product yield and avoids ligand degradation.
Comparator Or BaselineUnsubstituted proline and BINOL-type ligands (result in low yields due to competitive N-arylation or phenolic coupling).
Quantified DifferenceN-methylproline eliminates competitive ligand arylation, enabling successful catalytic turnover where secondary amine ligands are consumed by the reaction.
ConditionsCu-catalyzed intramolecular Ullmann ether coupling using K3PO4 base.

Procurement of N-methylproline is essential for synthetic routes requiring diaryl ether formation without the yield losses associated with ligand auto-arylation.

cis-Amide shift
Class-level
Increased cis-amide conformer population
May alter peptide secondary structure and receptor-binding context
Data to verify; qualitative shift reported in multiple studies

Steric Control in Palladium(II) Complexes

The N-methylation of the pyrrolidine ring fundamentally alters its coordination with transition metals. Crystallographic analysis of Pd(II) complexes reveals that N-methylproline forms a trans bis-(N-methylprolinato) palladium(II) complex, whereas unmethylated amino acids permit cis-isomer formation [1]. The steric crowding introduced by the methyl group disfavors the cis geometry. Furthermore, the lack of the N-H bond renders the N-methylproline Pd(II) complex catalytically inactive for specific oxidative couplings of phenylboronic acids to olefins, proving that the N-H bond is mechanistically required for those specific H-bonding interactions [1].

Evidence DimensionCatalytic activity and complex geometry in Pd(II) oxidative coupling
Target Compound DataForms exclusively trans bis-chelated complexes; catalytically inactive for specific H-bond-dependent oxidative couplings.
Comparator Or BaselineUnsubstituted proline (forms active catalysts requiring N-H hydrogen bonding).
Quantified Difference100% suppression of specific oxidative coupling pathways due to the absence of the N-H hydrogen bond donor.
ConditionsPalladium(II) acetate reacted with amino acid ligands in acetone/water.

Buyers must select N-methylproline when designing catalysts where strict trans-geometry is required or when specific N-H dependent reaction pathways must be deliberately blocked.

Substrate activity
Head-to-head
Very slight activity vs L-Proline 100%
Near-complete loss of proline dehydrogenase turnover
Supports use as non-metabolizable control; assay pH 10.3

Chiral Triazine Coupling Reagent Precursor

N-methylproline esters are critical precursors for synthesizing chiral triazine-based coupling reagents, such as N-triazinylammonium tetrafluoroborates. When evaluating coupling reagents derived from different N-methylproline enantiomers, the reagents demonstrate strong enantiodifferentiating capacity, allowing the incorporation of specific amino acids directly from racemic substrates [1]. For instance, the reagent prepared from D-N-methylproline achieved an L/D ratio of 75/25 in the coupling of rac-Z-Ala-OH with glycine methyl ester, whereas the L-N-methylproline derivative inverted this selectivity to 21/79 [1].

Evidence DimensionEnantiomeric excess (L/D ratio) in peptide coupling from racemic substrates
Target Compound DataD-N-methylproline-derived reagent yields an L/D ratio of 75/25 (favoring L-isomer).
Comparator Or BaselineL-N-methylproline-derived reagent (yields L/D ratio of 21/79, favoring D-isomer).
Quantified DifferenceProvides predictable, stereocontrolled inversion of selectivity based on the chosen N-methylproline enantiomer.
ConditionsCoupling of rac-Z-Ala-OH with H-Gly-OMe using CDMT-derived chiral triazine reagents.

Sourcing specific enantiomers of N-methylproline allows peptide manufacturers to perform enantiodifferentiating couplings directly from cheaper racemic amino acid substrates.

Activity ranking
Head-to-head
L-Pro > Thiazolidine-4-carboxylate > L-Pro amide > N-methyl-L-Pro > D-Pro
Ranked maximal resistance to proline dehydrogenase in tested set
SAR context; N-methylproline has negligible activity

Organic Solubility via N-H Bond Elimination

The methylation of the secondary amine in proline to form 1-methylpyrrolidine-2-carboxylic acid eliminates its ability to act as a hydrogen bond donor. This structural change significantly increases the compound's lipophilicity compared to standard L-proline [1]. While maintaining high water solubility (approximately 50 mg/mL), N-methylproline exhibits enhanced solubility in polar organic solvents such as chloroform and dichloromethane. This dual solubility profile is critical for liquid-phase organic synthesis and formulation workflows where standard amino acids suffer from poor organic solubility.

Evidence DimensionOrganic solvent compatibility and H-bond donor count
Target Compound Data0 H-bond donors; highly soluble in chloroform and dichloromethane.
Comparator Or BaselineUnsubstituted proline (1 H-bond donor; generally insoluble in halogenated organic solvents).
Quantified DifferenceComplete elimination of N-H donor capacity, enabling broad solubility in halogenated solvents without phase-transfer agents.
ConditionsStandard laboratory handling and organic solvent screening.

The enhanced organic solubility streamlines purification and reaction workflows in medicinal chemistry, eliminating the need for complex phase-transfer conditions required for standard proline.

Enzyme protection
Head-to-head
100% PK activity retained at 750 mM under thermal/salt stress
Non-perturbing compatible solute for bioprocessing
Reported equivalence to proline; higher retention than trigonelline
Chiral induction
Head-to-head
L/D 21/79 (L-reagent); 75/25 (D-reagent)
Predictable switch in enantioselective dipeptide synthesis
Enables chiral control; racemic Z-Ala-OH + Gly-OMe system

Copper-Catalyzed Cross-Coupling Ligand

Directly downstream of its ability to resist competitive N-arylation, N-methylproline is utilized as a sterically tuned ligand in Ullmann ether syntheses and Goldberg-type N-arylations [1]. It is the correct choice when standard secondary amine ligands degrade or fail to provide sufficient enantiocontrol.

Chiral Triazine Coupling Reagent Synthesis

Leveraging its enantiodifferentiating properties, N-methylproline esters are processed into chiral triazine-based coupling agents [2]. This application is highly relevant for industrial peptide manufacturers seeking to synthesize enantiopure peptides directly from cost-effective racemic amino acid starting materials.

Peptidomimetic Structural Modification

Because it lacks an N-H hydrogen bond donor and possesses high organic solubility, N-methylproline is incorporated into synthetic peptide sequences to deliberately disrupt standard secondary structures (like alpha-helices) and alter cis-trans isomerization dynamics, improving the lipophilicity and bioavailability of the resulting peptidomimetics[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptidomimetic drug design
N-methyl cis-amide stabilization
Peptide conformation and target-binding studies
Metabolic pathway research
Non-metabolizable proline analogue
Proline dehydrogenase substrate assay
Enantioselective synthesis
Chiral induction from N-methylproline
Enantiomeric excess in dipeptide synthesis
Bioprocessing stabilization
Reported compatible solute behavior
Enzyme activity under thermal/salt stress

XLogP3

-1.9

Sequence

P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-methylproline

Betaines and related ammonium compounds in chestnut (Castanea sativa Mill.)

Luigi Servillo, Alfonso Giovane, Rosario Casale, Maria Luisa Balestrieri, Domenico Cautela, Marina Paolucci, Francesco Siano, Maria Grazia Volpe, Domenico Castaldo
PMID: 26593620   DOI: 10.1016/j.foodchem.2015.10.070

Abstract

Chestnut fruits, being poor of simple sugars and consisting mainly of fibers and starch, are among the constituents of Mediterranean diet. While numerous studies report on content of proteins and amino acids in chestnut, no one has appeared so far on betaines, an important class of nitrogen compounds ubiquitous in plants for their protective action in response to abiotic stress. In this study, we analyzed by HPLC-ESI-tandem mass spectrometry, in fruits and flours of varieties of chestnut cultivated in Italy, the composition of betaines and ammonium compounds intermediates of their biosynthesis. Besides the parent amino acids, the compounds quantified were choline, glycerophosphocholine, phosphocholine, glycine betaine, N-methylproline, proline betaine (stachydrine), β-alanine betaine, 4-guanidinobutyric acid, trigonelline, N,N,N-trimethyllysine. Interestingly, some uncommon derivatives of pipecolic acid, such as N-methylpipecolic acid, 4-hydroxypipecolic acid and 4-hydroxy-N-methylpipecolic acid were identified for the first time in chestnut samples and characterized by MS(n) tandem mass spectrometry.


Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate

Katarzyna Kasperowicz-Frankowska, Anna Gzik, Michał Dziemidkiewicz, Beata Kolesińska, Zbigniew J Kamiński
PMID: 25745772   DOI:

Abstract

Esters of N-methylproline and N-allylproline were prepared and used as component for synthesis of chiral triazine based coupling reagents. N-Triazinylammonium tetrafluoroborate obtained from methylester of L-N-methylproline, 2-chloro-4,6-dimethozxy-1,3,5-triazine and tetrafluoroboric acid in the coupling of rac-Z- A1a-OH with glycine methylester preferred formation of D-Z-AlaGly-OMe with L/D ratio 21/79. Coupling reagent prepared from D enantiomer of N-methylproline gave L-Z-AlaGly-OMe with L/D ratio 75/25.


Metabolomic Profiles and Heart Failure Risk in Black Adults: Insights From the Jackson Heart Study

Usman A Tahir, Daniel H Katz, Tianyi Zhao, Debby Ngo, Daniel E Cruz, Jeremy M Robbins, Zsu-Zsu Chen, Bennet Peterson, Mark D Benson, Xu Shi, Lucas Dailey, Charlotte Andersson, Ramachandran S Vasan, Yan Gao, Changyu Shen, Adolfo Correa, Michael E Hall, Thomas J Wang, Clary B Clish, James G Wilson, Robert E Gerszten
PMID: 33464957   DOI: 10.1161/CIRCHEARTFAILURE.120.007275

Abstract

Heart failure (HF) is a heterogeneous disease characterized by significant metabolic disturbances; however, the breadth of metabolic dysfunction before the onset of overt disease is not well understood. The purpose of this study was to determine the association of circulating metabolites with incident HF to uncover novel metabolic pathways to disease.
We performed targeted plasma metabolomic profiling in a deeply phenotyped group of Black adults from the JHS (Jackson Heart Study; n=2199). We related metabolites associated with incident HF to established etiological mechanisms, including increased left ventricular mass index and incident coronary heart disease. Furthermore, we evaluated differential associations of metabolites with HF with preserved ejection fraction versus HF with reduced ejection fraction.
Metabolites associated with incident HF included products of posttranscriptional modifications of RNA, as well as polyamine and nitric oxide metabolism. A subset of metabolite-HF associations was independent of well-established HF pathways such as increased left ventricular mass index and incident coronary heart disease and included homoarginine (per 1 SD increase in metabolite level, hazard ratio, 0.77;
=1.2×10
), diacetylspermine (hazard ratio, 1.34;
=3.4×10
), and uridine (hazard ratio, 0.79;
, 3×10
). Furthermore, metabolites involved in pyrimidine metabolism (orotic acid) and collagen turnover (
-methylproline) among others were part of a distinct metabolic signature that differentiated individuals with HF with preserved ejection fraction versus HF with reduced ejection fraction.
The integration of clinical phenotyping with plasma metabolomic profiling uncovered novel metabolic processes in nontraditional disease pathways underlying the heterogeneity of HF development in Black adults.


Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as the ligand

Chaoyu Wang, Lijuan Liu, Wei Wang, Dong-Sheng Ma, Hua Zhang
PMID: 20335970   DOI: 10.3390/molecules15031154

Abstract

(S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, was found to be an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions. A variety of N-arylamides were synthesized in good to high yields.


MtpB, a member of the MttB superfamily from the human intestinal acetogen

Jonathan W Picking, Edward J Behrman, Liwen Zhang, Joseph A Krzycki
PMID: 31341018   DOI: 10.1074/jbc.RA119.009886

Abstract

The trimethylamine methyltransferase MttB is the founding member of a widely distributed superfamily of microbial proteins. Genes encoding most members of the MttB superfamily lack the codon for pyrrolysine that distinguishes previously characterized trimethylamine methyltransferases, leaving the function(s) of most of the enzymes in this superfamily unknown. Here, investigating the MttB family member MtpB from the human intestinal isolate
ATCC 8486, an acetogen that excretes
methyl proline during growth on proline betaine, we demonstrate that MtpB catalyzes anoxic demethylation of proline betaine. MtpB along with MtqC (a corrinoid protein) and MtqA (a methylcorrinoid:tetrahydrofolate methyltransferase) was much more abundant in
cells grown on proline betaine than on lactate. We observed that recombinant MtpB methylates Co(I)-MtqC in the presence of proline betaine and that other quaternary amines are much less preferred substrates. MtpB, MtqC, and MtqA catalyze tetrahydrofolate methylation with proline betaine, thereby forming a key intermediate in the Wood-Ljungdahl acetogenesis pathway. To our knowledge, MtpB methylation of Co(I)-MtqC for the subsequent methylation of tetrahydrofolate represents the first described anoxic mechanism of proline betaine demethylation. The activities of MtpB and associated proteins in acetogens or other anaerobes provide a possible mechanism for the production of
-methyl proline by the gut microbiome. MtpB's activity characterized here strengthens the hypothesis that much of the MttB superfamily comprises quaternary amine-dependent methyltransferases.


Occurrence and stress response of N-methylproline compounds in Tamarix species

Graham P Jones, Bodapati P Naidu, Yoav Waisel, Aaron Solomon, Leslie G Paleg
PMID: 16359712   DOI: 10.1016/j.phytochem.2005.10.027

Abstract

A number of N-methylproline analogues have been found to accumulate in different species of Tamarix. These include N-methyl-L-proline (MP), trans-4-hydroxy-N-methyl-L-proline (M4HP) and trans-3-hydroxy-N-methyl-L-proline (M3HP). The three compounds appeared in all species but their relative and absolute levels depend upon species, ecotype and level of applied salt stress. A salt-conditioned ecotype of T. jordanis (Sodom) dramatically increased its accumulation of all proline analogues when subject to salt stress whereas a non-saline ecotype (Gilboa) showed little effect. The levels of M4HP and M3HP in T. meyeri increased with increasing salt stress whereas MP levels remained almost constant.


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